Fluoromycin

Fluorescence microscopy Drug uptake assay Flow cytometry

Fluoromycin (CAS 1406-76-4) is a novel, fluorescein-labeled derivative of the antitumor antibiotic talisomycin S10b. Unlike conventional antibiotics, its primary function is not therapeutic but analytical: it serves as a research tool for studying the cellular accumulation, distribution, and intracellular fate of bleomycin-class drugs.

Molecular Formula C80H102N20O31S3
Molecular Weight 1936 g/mol
CAS No. 1406-76-4
Cat. No. B072596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromycin
CAS1406-76-4
Synonymsfluoromycin
Molecular FormulaC80H102N20O31S3
Molecular Weight1936 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N
InChIInChI=1S/C80H102N20O31S3/c1-27-51(97-66(99-64(27)84)39(18-48(82)107)90-20-38(81)65(85)116)68(118)98-53(61(40-21-87-26-92-40)127-77-63(57(112)54(109)45(23-101)126-77)128-76-59(114)62(129-78(86)122)55(110)46(24-102)125-76)70(120)93-28(2)42(106)19-49(108)96-52(29(3)103)69(119)100-71(130-75-58(113)56(111)50(83)30(4)123-75)60(115)73-95-41(25-133-73)72-91-22-47(134-72)67(117)88-13-5-6-14-89-79(132)94-31-7-10-35-34(15-31)74(121)131-80(35)36-11-8-32(104)16-43(36)124-44-17-33(105)9-12-37(44)80/h7-12,15-17,21-22,25-26,28-30,38-39,42,45-46,50,52-63,71,75-77,90,101-106,109-115H,5-6,13-14,18-20,23-24,81,83H2,1-4H3,(H2,82,107)(H2,85,116)(H2,86,122)(H,87,92)(H,88,117)(H,93,120)(H,96,108)(H,98,118)(H,100,119)(H2,84,97,99)(H2,89,94,132)/t28?,29?,30-,38?,39?,42?,45-,46+,50+,52?,53?,54+,55+,56+,57-,58+,59-,60?,61?,62-,63-,71?,75-,76+,77-/m0/s1
InChIKeyAIUYAMGZOLZABQ-PMYHJQRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoromycin (CAS 1406-76-4): A Fluorescent-Labeled Bleomycin Analog for Drug Uptake and Resistance Research


Fluoromycin (CAS 1406-76-4) is a novel, fluorescein-labeled derivative of the antitumor antibiotic talisomycin S10b [1]. Unlike conventional antibiotics, its primary function is not therapeutic but analytical: it serves as a research tool for studying the cellular accumulation, distribution, and intracellular fate of bleomycin-class drugs [1]. Fluoromycin's distinct feature is its fluorophore conjugation, which provides a robust and quantifiable signal for tracking the drug in vitro, offering a significant advantage over its non-fluorescent counterparts for mechanistic studies [2].

Workflow Fluorescence tracking of bleomycin-class drug uptake
Selection Fluorescein-labeled probe for live-cell imaging and flow cytometry
Use Context Cellular accumulation and resistance mechanism studies

Why Unlabeled Bleomycin Analogs (Bleomycin A2, Talisomycin S10b) Cannot Substitute for Fluoromycin


The selection between Fluoromycin and its parent or related compounds (e.g., Bleomycin A2, Talisomycin S10b) hinges entirely on the experimental objective. Standard bleomycins lack a detectable label, making direct, real-time tracking of drug uptake, efflux, and intracellular distribution impossible without complex and indirect methods. Fluoromycin's fluorescein tag provides a unique, direct readout for these critical pharmacokinetic parameters [1]. While the addition of the fluorescent label preserves key functional characteristics like DNA sequence specificity, it alters other properties such as antiproliferative potency, meaning it is not a one-to-one functional substitute for activity assays [2]. Therefore, substituting an unlabeled analog would forfeit the primary capability for which Fluoromycin was specifically designed: direct visualization and quantification of cellular drug dynamics.

No signal: Unlabeled bleomycin analogs lack a detectable fluorescent label, preventing direct real-time tracking of drug uptake and intracellular distribution.
Potency shift: Fluoromycin's antiproliferative potency is lower than talisomycin S10b and bleomycin A2, so it may not transfer directly as a functional substitute for activity-critical assays.
Workflow mismatch: Standard bleomycins rely on indirect or endpoint detection methods; substituting fluoromycin forfeits direct visualization and quantification capabilities designed for drug-dynamics research.

Quantitative Differentiation: Fluoromycin vs. Bleomycin A2 and Talisomycin S10b


Fluorescence Intensity: Over 300-Fold Signal Enhancement for Cellular Tracking

Fluoromycin (FLM) exhibits a fluorescence intensity that is 300- to 400-fold greater than that of Bleomycin A2 (BLM A2) or Talisomycin S10b (TLM S10b) [1]. This substantial increase in signal enables direct visualization and quantification of the compound in cellular assays using standard fluorescence-based detection methods [1].

Fluorescence intensity
Head-to-head
300- to 400-fold greater than bleomycin A2
Supports cellular uptake and trafficking assay context
In vitro fluorescence measurement; direct comparison within the same study
Fluorescence microscopy Drug uptake assay Flow cytometry Bleomycin

Antiproliferative Potency in Cancer Cells: Comparable to Liblomycin, Lower than BLM A2

In A-253 human squamous carcinoma cells, the antiproliferative potency of Fluoromycin (FLM) was found to be similar to that of the lipophilic bleomycin analogue, liblomycin. However, its potency was less than that of both Bleomycin A2 (BLM A2) and the parent compound, Talisomycin S10b (TLM S10b) [1].

Antiproliferative potency
Head-to-head
Lower potency than bleomycin A2 or talisomycin S10b
Supports cytotoxicity endpoint review; not a direct functional substitute for potency assays
A-253 human squamous carcinoma cell model
Cytotoxicity assay Antiproliferative activity Squamous carcinoma Bleomycin

DNA Cleavage Sequence Selectivity: Unaltered Specificity Validates Use as a Mechanistic Probe

DNA strand scission analysis revealed that Fluoromycin (FLM) retains the same sequence specificity for DNA cleavage as Bleomycin A2 (BLM A2). The preferred cleavage sites for both compounds were identified as 5'-GpT-3' and 5'-GpC-3' [1].

DNA cleavage specificity
Head-to-head
Retains same 5'-GpT-3' and 5'-GpC-3' sequence specificity as bleomycin A2
Supports mechanism-of-action probe validation
In vitro DNA strand scission assay; pGEM-3Z plasmid DNA
DNA damage Sequence specificity Mechanism of action Bleomycin

Key Research Application Scenarios for Fluoromycin Based on Its Unique Properties


Quantifying Cellular Drug Uptake and Accumulation

Researchers studying bleomycin resistance or sensitivity can use Fluoromycin's high fluorescence intensity (300-400x greater than BLM A2 [1]) in conjunction with flow cytometry or fluorescence microscopy to directly quantify drug uptake in different cell lines. This allows for the identification of cell populations with altered drug transport mechanisms.

Investigating the Intracellular Fate and Trafficking of Bleomycin-class Drugs

Fluoromycin's bright and stable signal enables live-cell imaging studies to track its intracellular distribution and compartmentalization over time. This is crucial for understanding how bleomycin-class drugs are processed and sequestered within cells, a key factor in their efficacy and toxicity [1].

Detecting and Isolating Bleomycin-Resistant Cell Populations

The differential fluorescence intensity of Fluoromycin in sensitive versus resistant cells (e.g., 4-fold and 2-fold lower in C-10E and C-10E ND cells, respectively [2]) can be exploited as a selection marker. Flow cytometry can sort cell populations based on Fluoromycin accumulation, aiding in the isolation and study of drug-resistant clones [2].

Validating the Mechanism of Action for Novel Bleomycin Analogs

As Fluoromycin retains the exact DNA cleavage sequence specificity of Bleomycin A2 [3], it can serve as a control or comparative tool in studies assessing whether new chemical modifications or formulations alter the fundamental mechanism of DNA interaction.

Application
Selection Property
Validation Focus
Cellular drug uptake quantification
Fluorescence intensity for tracking
Uptake and accumulation endpoint review
Intracellular trafficking studies
Live-cell imaging compatibility
Distribution and compartmentalization review
Drug-resistant cell isolation
Differential accumulation signal
Flow cytometry sorting endpoint review
Mechanism-of-action validation
DNA cleavage sequence specificity retention
Comparator assay-response context

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